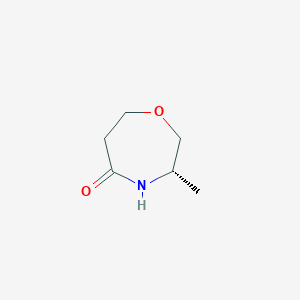

(S)-3-Methyl-1,4-oxazepan-5-one

Description

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

(3S)-3-methyl-1,4-oxazepan-5-one |

InChI |

InChI=1S/C6H11NO2/c1-5-4-9-3-2-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m0/s1 |

InChI Key |

ZVNKGZGAANRYQX-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@H]1COCCC(=O)N1 |

Canonical SMILES |

CC1COCCC(=O)N1 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1,4-oxazepan-5-one, including (S)-3-Methyl-1,4-oxazepan-5-one, exhibit promising anticancer properties. A study focused on the synthesis of novel derivatives aimed at inhibiting the MDM2-p53 interaction, a critical pathway in cancer progression. The oxazepan structure facilitates binding to the MDM2 protein, which regulates p53 activity, thus promoting apoptosis in cancer cells .

Key Findings:

- In vitro Studies : Compounds derived from the oxazepan structure demonstrated significant cytotoxic effects against various cancer cell lines. For instance, some derivatives showed IC50 values in the nanomolar range against leukemia cells .

- Mechanism of Action : The mechanism involves modulation of p53 activity through MDM2 inhibition, leading to enhanced tumor suppressor function and reduced cell proliferation .

Neuropharmacology

This compound has also been studied for its neuroprotective effects. Compounds with similar oxazepan frameworks have shown potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Case Study:

A study demonstrated that oxazepan derivatives could protect neuronal cells from apoptosis induced by oxidative stress. The compounds were found to enhance the expression of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor) in cellular models .

Antimicrobial Properties

The antimicrobial activity of this compound and its derivatives has been explored against various bacterial strains. Research suggests that modifications to the oxazepan core can enhance activity against both gram-positive and gram-negative bacteria.

Research Insights:

- Antibacterial Activity : Preliminary studies indicated that certain oxazepan derivatives exhibited significant antibacterial effects, with some compounds showing minimum inhibitory concentrations (MICs) effective against resistant strains.

HIV Therapeutics

Recent advancements in antiretroviral therapy have highlighted the potential of oxazepan derivatives in combating HIV. Computational studies involving molecular docking have identified these compounds as promising candidates for further development due to their ability to bind effectively to HIV protease and reverse transcriptase enzymes .

Polymer Chemistry

This compound can also serve as a monomer or additive in polymer synthesis. Its unique chemical properties allow for the creation of polymers with enhanced mechanical strength and thermal stability.

Application Example:

Research has shown that incorporating oxazepan units into polymer matrices can improve their resistance to thermal degradation while maintaining flexibility . This application is particularly relevant in the development of advanced materials for packaging and biomedical devices.

Data Summary

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares (S)-3-Methyl-1,4-oxazepan-5-one with structurally or functionally related compounds:

Key Comparisons

Structural Features

- Ring Size and Heteroatoms: The 7-membered oxazepanone core distinguishes this compound from 6-membered morpholinones and 5-membered lactones (e.g., BMVL). Unlike benzodiazepines (e.g., (S)-Oxazepam), which contain a fused benzene ring, the oxazepanone scaffold lacks aromaticity but retains hydrogen-bonding capacity via its lactam group .

Q & A

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of (S)-3-Methyl-1,4-oxazepan-5-one, and what reaction conditions optimize yield and enantiopurity?

A one-step assembly method involving α-bromo hydroxamates and hydroxy ketones has been demonstrated for analogous 1,4-oxazepan-3-one derivatives. For example, reacting (E)-5-hydroxy-1-(thiophen-2-yl)pent-2-en-1-one with α-bromo hydroxamate (2.0 equiv) under reflux conditions, followed by silica gel chromatography (3:7 Et₂O/hexane), achieved a 69% yield . Enantiopurity can be preserved by using chiral catalysts or enantiomerically pure starting materials. Systematic optimization of solvent polarity (e.g., acetonitrile or THF) and stoichiometry is critical to minimize racemization .

Q. Which analytical techniques are critical for confirming the structural integrity and stereochemical configuration of this compound?

High-resolution mass spectrometry (HRMS) and NMR spectroscopy are essential. Key ^1H NMR signals include the 3-methyl group (δ 1.49 ppm, singlet) and oxazepanone protons (δ 4.61–3.45 ppm) . ^13C NMR confirms carbonyl resonances (e.g., δ 175.6 ppm for the oxazepanone ring). Chiral HPLC or polarimetry should validate enantiopurity, as stereochemistry at the 3-position significantly influences biological activity .

Q. What stability considerations are critical for handling this compound in laboratory settings?

While direct stability data for this compound are limited, analogous oxazepanones degrade under prolonged exposure to moisture or light. Store in airtight containers under inert gas (argon/nitrogen) at –20°C. Regular purity checks via TLC or HPLC are advised. Safety protocols for related compounds recommend immediate medical consultation for exposure incidents, including skin/eye rinsing and respiratory support .

Advanced Research Questions

Q. How do solvent polarity and temperature influence kinetic vs. thermodynamic control in the ring-closing step of this compound synthesis?

Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, accelerating ring closure but risking racemization. Elevated temperatures (e.g., reflux) may shift equilibrium toward thermodynamically stable diastereomers. For example, yields of benzo-1,4-oxazepin-5-one derivatives ranged from 74% to 85% under varying solvent systems (THF vs. DCM) . Kinetic control at lower temperatures (0–25°C) can favor enantiopure products, necessitating empirical optimization.

Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

Discrepancies in yields (e.g., 74% vs. 85% in similar reactions ) may arise from unoptimized stoichiometry, purification methods, or catalytic systems. Reproduce experiments under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) and cross-validate using multiple techniques (e.g., HRMS, chiral HPLC). Computational modeling (e.g., DFT) can hypothesize reaction pathways, while peer collaboration reduces bias in data interpretation .

Q. What role does the 3-methyl stereochemistry play in modulating the reactivity of this compound in nucleophilic addition reactions?

The (S)-configuration at C3 introduces steric hindrance that directs nucleophilic attacks to specific sites. For example, in analogous compounds, methyl groups adjacent to carbonyls reduce electrophilicity at C5, favoring nucleophilic addition at C7. Comparative studies using enantiomers and computational LUMO maps can elucidate stereoelectronic effects .

Methodological Notes

- Data Contradiction Analysis : Cross-reference synthetic protocols (e.g., reagent ratios, catalysts) and characterization data (NMR, HRMS) to isolate variables affecting reproducibility .

- Experimental Design : Use fractional factorial designs to screen solvent, temperature, and catalyst combinations efficiently .

- Advanced Characterization : Employ X-ray crystallography to unambiguously assign stereochemistry if chiral HPLC results are inconclusive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.